molecular formula C9H8F2O2 B6329299 Methyl 2,5-difluoro-3-methylbenzoate CAS No. 952479-99-1

Methyl 2,5-difluoro-3-methylbenzoate

Cat. No.: B6329299
CAS No.: 952479-99-1
M. Wt: 186.15 g/mol
InChI Key: PEINXYFJYNQXAU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methyl 2,5-difluoro-3-methylbenzoate (CAS 952479-99-1) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . The compound features fluorine atoms at the 2- and 5-positions of the benzene ring and a methyl group at the 3-position, with a methyl ester functional group at the 1-position. It is primarily used as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 2,5-difluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEINXYFJYNQXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-3-methylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,5-difluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms, followed by esterification to obtain the final product. This method is advantageous due to its scalability and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, or reduced to an alkane.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluoro-3-methylbenzoic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

Major Products

    Substitution: Depending on the substituent introduced, products can vary widely.

    Oxidation: 2,5-difluoro-3-methylbenzoic acid.

    Reduction: 2,5-difluoro-3-methylbenzene.

    Hydrolysis: 2,5-difluoro-3-methylbenzoic acid and methanol.

Scientific Research Applications

Methyl 2,5-difluoro-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Key Specifications

  • Purity : ≥98% (GC)
  • Appearance: Not explicitly documented (likely a liquid or low-melting solid)
  • Production Scale : Available in kilogram quantities .

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several fluorinated benzoate derivatives (Figure 1). Below is a comparative analysis based on substituent patterns, applications, and synthesis:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Functional Groups Applications
Methyl 2,5-difluoro-3-methylbenzoate 952479-99-1 2-F, 5-F, 3-CH₃ Methyl ester Organic synthesis intermediate
Methyl 2-fluoro-4-formylbenzoate 74733-29-2 2-F, 4-CHO Formyl, methyl ester Potential building block for pharmaceuticals
Methyl 2-fluoro-4-methylbenzoate 5292-47-7 2-F, 4-CH₃ Methyl ester Unspecified (structural analog)
Dimethyl 2-fluoroterephthalate 1355488-71-9 2-F, 4-COOCH₃, 1-COOCH₃ Dual methyl esters Polymer synthesis
Methyl 2,5-difluoro-4-methylbenzoate 952479-99-1* 2-F, 5-F, 4-CH₃ Methyl ester Unreported (structural isomer)

Biological Activity

Methyl 2,5-difluoro-3-methylbenzoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is an aromatic ester with the following molecular formula: C10H8F2O2. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors within biological systems, potentially leading to inhibition or activation of metabolic pathways.
  • Fluorine Influence : The fluorine substituents enhance the compound's binding affinity to target proteins, which can improve its efficacy as a drug candidate.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound could inhibit growth at specific concentrations. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound has anticancer properties against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-715.4
A54922.8

The compound induced apoptosis in these cancer cells, highlighting its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. Results showed significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential role in overcoming antibiotic resistance.
  • Case Study on Cancer Treatment :
    • In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a notable reduction in tumor size compared to control groups. This study supports further investigation into its mechanisms and therapeutic applications in oncology.

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